(S,R,S)-AHPC-CO-C9-acid
Description
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Structure
2D Structure
Properties
Molecular Formula |
C33H48N4O6S |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoic acid |
InChI |
InChI=1S/C33H48N4O6S/c1-22-29(44-21-35-22)24-16-14-23(15-17-24)19-34-31(42)26-18-25(38)20-37(26)32(43)30(33(2,3)4)36-27(39)12-10-8-6-5-7-9-11-13-28(40)41/h14-17,21,25-26,30,38H,5-13,18-20H2,1-4H3,(H,34,42)(H,36,39)(H,40,41)/t25-,26+,30-/m1/s1 |
InChI Key |
MTQZLQCVZFDQOZ-DIIXFEDBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of (S,R,S)-AHPC-CO-C9-acid: A Technical Guide for Targeted Protein Degradation
(S,R,S)-AHPC-CO-C9-acid is a crucial chemical tool for researchers in the vanguard of drug discovery and development. It is not a therapeutic agent in itself, but rather a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . This guide provides an in-depth exploration of its mechanism of action, which is intrinsically linked to the function of PROTACs, and offers detailed experimental protocols for its application.
The PROTAC Concept: Hijacking the Cellular Machinery for Protein Degradation
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest from the cell. They achieve this by coopting the cell's own protein disposal system, the ubiquitin-proteasome system (UPS) . A PROTAC molecule consists of three key components:
-
A ligand for a target Protein of Interest (POI): This "warhead" specifically binds to the disease-causing or target protein.
-
A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, a key enzyme in the UPS.
-
A chemical linker: This connects the warhead and the anchor.
The fundamental mechanism of action of a PROTAC is to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, a cellular machine responsible for protein degradation.
This compound: A VHL-Recruiting E3 Ligase Ligand-Linker Conjugate
This compound is a pre-synthesized molecule that combines the E3 ligase ligand and the linker components of a PROTAC.
-
(S,R,S)-AHPC: This is the E3 ligase ligand component. It is a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032. The (S,R,S)-AHPC moiety specifically and with high affinity binds to the VHL E3 ubiquitin ligase. The parent ligand, VH032, has a dissociation constant (Kd) of 185 ± 7 nM for the VHL:ElonginB:ElonginC (VBC) complex.
-
-CO-C9-acid: This is the linker component. It consists of a 9-carbon alkyl chain with a terminal carboxylic acid group. This linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. The terminal carboxylic acid serves as a convenient chemical handle for conjugation to a ligand for the target protein of interest, typically through an amide bond formation with an amine group on the target protein ligand.
Quantitative Data on PROTACs Utilizing VHL Ligands
The efficacy of a PROTAC is typically measured by its ability to induce the degradation of the target protein. The key parameters are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation that can be achieved.
Below is a table summarizing quantitative data for selected PROTACs that utilize VHL ligands, demonstrating the potency of this approach for various targets.
| Target Protein | PROTAC Name/Reference | Cell Line | DC50 | Dmax |
| PI3K/mTOR | GP262 | MDA-MB-231 | 42.23–227.4 nM (PI3K), 45.4 nM (mTOR) | >70% |
| KRAS G12C | LC-2 | NCI-H2030 | 0.25 - 0.76 µM | >80% |
| BET Proteins | ARV-771 | Castration-Resistant Prostate Cancer Cells | <1 nM | >90% |
| BCR-ABL1 | GMB-475 | Ba/F3 | 1.11 µM (IC50 for degradation) | Not Reported |
Detailed Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes the general procedure for conjugating this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an amine functional group
-
Amide coupling reagents (e.g., HATU, HBTU/HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
High-performance liquid chromatography (HPLC) for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add the target protein ligand (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Quenching and Purification: Upon completion, quench the reaction by adding a small amount of water. Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizing the Mechanism and Pathways
The PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Downstream Signaling Pathway Example: PI3K/AKT/mTOR
Degradation of key proteins in signaling pathways can have profound effects on cellular processes. For example, a PROTAC targeting PI3K and mTOR can inhibit cancer cell growth and survival.
Caption: Inhibition of the PI3K/AKT/mTOR pathway via PROTAC-mediated degradation of PI3K and mTOR.
An In-depth Technical Guide to (S,R,S)-AHPC-CO-C9-acid: A VHL E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-C9-acid is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a C9 carboxylic acid linker. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide provides a comprehensive overview of this compound, including its role in the VHL signaling pathway, quantitative binding data of its parent compound, and detailed experimental protocols for its application in PROTAC development.
The VHL E3 Ligase and PROTAC Mechanism of Action
The VHL protein is a substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex.[1] Under normal oxygen conditions (normoxia), the VHL complex recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[2] This process is a key cellular oxygen sensing mechanism.
PROTACs leverage this natural degradation pathway to eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ligase, such as (S,R,S)-AHPC. By simultaneously binding to both the POI and the VHL E3 ligase, the PROTAC forms a ternary complex, which induces the ubiquitination and subsequent degradation of the POI.[3]
Quantitative Data
| Ligand | Binding Affinity (Kd) to VHL | Assay Method |
| VH032 (parent of (S,R,S)-AHPC) | 185 nM | Isothermal Titration Calorimetry (ITC) |
This data provides a strong indication of the expected high-affinity binding of this compound to the VHL E3 ligase.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes the coupling of a POI ligand containing a primary or secondary amine to the carboxylic acid of this compound via amide bond formation.
Materials:
-
This compound
-
Amine-containing POI ligand
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing POI ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the POI ligand solution to the activated this compound solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR spectroscopy.
In-Cell Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should typically be ≤ 0.1%. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After the treatment period, aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysates.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Visualizations
Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
A Technical Guide to VHL Engagement in PROTAC Technology
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase's crucial role in the mechanism of Proteolysis Targeting Chimeras (PROTACs). It covers the core molecular principles, quantitative metrics for efficacy, and detailed experimental protocols for characterization.
Introduction: The Convergence of the Ubiquitin-Proteasome System and Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery responsible for degrading proteins, thereby maintaining protein homeostasis. This pathway involves the coordinated action of three enzymes—E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase)—to tag substrate proteins with ubiquitin, marking them for destruction by the proteasome. E3 ligases, with over 600 members in humans, provide the crucial substrate specificity for this system.
PROTAC technology revolutionizes drug discovery by hijacking the UPS to eliminate specific proteins of interest (POIs). Unlike traditional inhibitors that only block a protein's function, PROTACs are heterobifunctional molecules designed to induce the degradation of their targets. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.
The VHL E3 Ligase Complex: A Workhorse for PROTACs
The VHL protein is the substrate-recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex. This complex is a key regulator of the cellular response to changes in oxygen levels. The full VHL-CUL2 complex consists of VHL, Elongin B, Elongin C, CUL2, and RBX1. Elongin B and C form a stable sub-complex that binds to VHL, which in turn acts as the scaffold that presents substrates for ubiquitination.
Under normal oxygen conditions (normoxia), the VHL complex recognizes and binds to prolyl-hydroxylated Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its ubiquitination and degradation. This prevents the activation of hypoxic response genes. The discovery of small molecules that mimic the HIF-1α binding motif has enabled the recruitment of the VHL E3 ligase for targeted protein degradation via PROTACs. These ligands, often based on a hydroxyproline (B1673980) (Hyp) scaffold, bind to the substrate recognition pocket of VHL with high affinity.
Mechanism of Action: The VHL-PROTAC Catalytic Cycle
The efficacy of a VHL-recruiting PROTAC is contingent on its ability to induce the formation of a productive ternary complex between the VHL E3 ligase and the POI. This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.
(S,R,S)-AHPC-CO-C9-acid: A Technical Guide to VHL-Recruiting PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S,R,S)-AHPC-CO-C9-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a C9 aliphatic linker with a terminal carboxylic acid. This functional handle allows for the straightforward conjugation to a ligand for a protein of interest (POI), creating a heterobifunctional PROTAC capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of the target protein.
Core Concepts in Targeted Protein Degradation
PROTACs represent a revolutionary therapeutic modality that moves beyond simple inhibition to achieve the selective removal of pathogenic proteins. Unlike traditional small molecule inhibitors that require sustained high occupancy of a target's active site, PROTACs act catalytically, enabling potent and durable pharmacological effects at sub-stoichiometric concentrations.
The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.
The Role of this compound
This compound is a pre-synthesized molecule that simplifies the development of VHL-recruiting PROTACs. The (S,R,S)-AHPC moiety is an optimized ligand for VHL, ensuring potent recruitment of this widely expressed E3 ligase. The C9 linker provides a defined spatial separation between the VHL ligase and the target protein, a critical parameter for the formation of a productive ternary complex. The terminal carboxylic acid allows for versatile conjugation to a variety of POI ligands, typically through amide bond formation with an amine-functionalized warhead.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to the target protein and E3 ligase, the stability and cooperativity of the ternary complex, and its ability to induce target degradation. The following tables summarize representative data for VHL-recruiting PROTACs targeting the SMARCA2 bromodomain, a key component of the SWI/SNF chromatin remodeling complex and a target in certain cancers.
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | SMARCA2/4 | MV-4-11 | 300 (SMARCA2) | ~65 (SMARCA2) | [1] |
| 250 (SMARCA4) | ~70 (SMARCA4) | ||||
| ACBI2 | SMARCA2 | RKO | 1 | >90 | [2] |
| PROTAC SMARCA2/4-degrader-31 | SMARCA2 | A549 | <100 | Not Specified | [3][4] |
| SMARCA4 | MV411 | <100 | Not Specified |
Table 1: Degradation Potency of Representative SMARCA2-Targeting PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
| Compound | Binding Partner 1 | Binding Partner 2 | Kd (nM) | Cooperativity (α) | Reference |
| PROTAC 1 | VCB Complex | - | Not Specified | 4.8 | [1] |
| VCB Complex | SMARCA2BD | Not Specified |
Table 2: Ternary Complex Formation and Cooperativity. The cooperativity factor (α) indicates the extent to which the binding of one protein enhances the binding of the other to the PROTAC. An α value greater than 1 signifies positive cooperativity, which is often associated with more efficient degradation.
Experimental Protocols
The development and characterization of a novel PROTAC involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments in the evaluation of a PROTAC synthesized using this compound.
PROTAC Synthesis (Amide Coupling)
This protocol describes the final step in PROTAC synthesis, where the this compound linker is coupled to an amine-containing ligand for the protein of interest (POI-ligand-NH2).
-
Materials:
-
This compound
-
POI-ligand-NH2
-
Coupling agents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and stir bar
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (LC-MS, NMR)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.
-
Add a solution of the POI-ligand-NH2 (1.2 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR.
-
Ternary Complex Formation Assay
This assay assesses the ability of the PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase.
-
Method: Isothermal Titration Calorimetry (ITC)
-
Procedure:
-
Prepare solutions of the purified POI, the VHL-ElonginB-ElonginC (VCB) complex, and the PROTAC in a suitable buffer (e.g., PBS).
-
To determine the cooperativity, perform two sets of titrations:
-
Titrate the VCB complex into a solution of the PROTAC.
-
Titrate the VCB complex into a pre-formed complex of the PROTAC and the POI.
-
-
Analyze the resulting thermograms to determine the binding affinities (Kd) for each interaction.
-
Calculate the cooperativity factor (α) as the ratio of the Kd of VCB binding to the PROTAC alone to the Kd of VCB binding to the PROTAC-POI complex.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the POI.
-
Procedure:
-
Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the VCB complex, the purified POI, and the PROTAC.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody specific for the POI to visualize the appearance of higher molecular weight bands corresponding to ubiquitinated POI.
-
Cellular Protein Degradation Assay
This is the definitive assay to determine the potency and efficacy of the PROTAC in a cellular context.
-
Method: Western Blot
-
Procedure:
-
Seed a relevant cell line in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or Vinculin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
Quantify the band intensities to determine the percentage of remaining POI relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to calculate the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: Mechanism of Action for a VHL-recruiting PROTAC.
Caption: Experimental workflow for PROTAC development and evaluation.
Caption: Key molecular determinants for potent PROTAC activity.
References
The Advent of AHPC-based PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of therapeutic intervention is undergoing a paradigm shift with the emergence of Proteolysis Targeting Chimeras (PROTACs). These novel heterobifunctional molecules represent a powerful strategy for selectively eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. This guide delves into the discovery, development, and application of a significant class of PROTACs: those based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
The PROTAC Mechanism: A Primer
PROTACs are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. By simultaneously engaging both the target protein and an E3 ligase, PROTACs facilitate the formation of a ternary complex.[1][2] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, effectively ablating its function.[1][2]
The Rise of AHPC-based VHL-recruiting PROTACs
The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design.[3] The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold has emerged as a highly effective VHL ligand, forming the basis for a multitude of successful PROTACs.[1] The linker connecting the AHPC moiety to the target-binding warhead is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1] Commonly used linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains.[1]
Quantitative Analysis of AHPC-based PROTAC Performance
The effectiveness of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50), representing the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax).[1] The following tables summarize quantitative data for several AHPC-based PROTACs, highlighting the impact of linker composition and target selection on degradation potency.
| PROTAC | Target Protein(s) | Linker Type | DC50 | Dmax | Cell Line | Reference |
| AHPC(Me)-C6-NH2 | FBXO22 | C6 alkyl | 77 nM | 99% | Jurkat | [4] |
| AHPC-CHO | FBXO22 | Aldehyde-terminated | 150 nM | 72% | Cellular assays | [4] |
| VHL-based PROTAC | BRD4 | PEG8 | More potent than shorter linkers | - | - | [5] |
| VHL-based PROTAC | PLK1 | PEG8 | - | - | - | [5] |
| NC-1 | BTK | Non-covalent | 2.2 nM | 97% | Mino | [6] |
| IR-1 | BTK | Irreversible covalent | <10 nM | >85% | Mino | [6] |
| RC-3 | BTK | Reversible covalent | <10 nM | >85% | Mino | [6] |
Experimental Protocols: A Practical Guide
The development of novel AHPC-based PROTACs involves a systematic workflow encompassing chemical synthesis and rigorous biological evaluation.
Synthesis of an AHPC-PEG-Acid Linker
This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.[1]
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a Boc-protected carboxylic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.[1]
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.[1]
-
Determination of Protein Degradation by Western Blotting
Western blotting is a standard technique to quantify the degradation of a target protein following PROTAC treatment.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the AHPC-based PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.[5]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Visualizing the Molecular Logic: Signaling Pathways and Workflows
Graphviz diagrams provide a clear visual representation of the complex biological processes and experimental workflows involved in AHPC-based PROTAC research.
Caption: Mechanism of action for an AHPC-based PROTAC.
Caption: A generalized experimental workflow for developing AHPC-based PROTACs.
Caption: Signaling pathway affected by an AHPC-based KRAS G12C PROTAC.
Future Perspectives
The discovery and development of AHPC-based PROTACs is a rapidly advancing field. Future research will likely focus on the design of novel linker chemistries to improve physicochemical properties and provide more precise control over the ternary complex geometry.[1] Furthermore, the application of computational modeling and machine learning is poised to play a more significant role in the rational design of PROTACs, accelerating the identification of optimal linkers for specific target and E3 ligase pairs.[1] As our understanding of the intricate structure-activity relationships of PROTACs deepens, the development of highly potent and selective degraders for a wide range of "undruggable" targets is becoming an increasingly achievable goal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of (S,R,S)-AHPC-CO-C9-acid Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. (S,R,S)-AHPC-CO-C9-acid is a key building block for constructing VHL-recruiting PROTACs, incorporating the high-affinity (S,R,S)-AHPC ligand and a 9-carbon aliphatic linker terminating in a carboxylic acid, ready for conjugation to a POI ligand.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the generation of PROTACs. Furthermore, we outline experimental procedures for the cellular evaluation of these PROTACs, including the assessment of target protein degradation and ternary complex formation.
Data Presentation
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes these parameters for a selection of PROTACs, illustrating the range of activities that can be achieved.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | HeLa | 15 | >95 | Fictional Data |
| PROTAC 2 | BTK | MOLM-14 | 5 | ~90 | Fictional Data |
| PROTAC 3 | HDAC3 | HCT116 | 640 | 77 | [1] |
| PROTAC 4 | HDAC1 | HCT116 | 910 | >50 | [1] |
| PROTAC 5 | PI3K | MDA-MB-231 | 42.23 | >80 | Fictional Data |
| PROTAC 6 | mTOR | MDA-MB-231 | 45.4 | >80 | Fictional Data |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be conceptualized as a three-stage process: 1) Synthesis of the (S,R,S)-AHPC amine core (also known as VH032 amine), 2) Synthesis of the C9-acid linker precursor, and 3) Coupling of the AHPC core to the linker.
Stage 1: Synthesis of (S,R,S)-AHPC Amine (VH032 Amine)
A detailed, multi-gram scale synthesis of VH032 amine hydrochloride has been reported, which can be adapted for laboratory use. The process involves the convergent synthesis from four building blocks: leucine, proline, benzyl (B1604629) amine, and a thiazole (B1198619) moiety, followed by purification. For the purpose of these notes, it is assumed that (S,R,S)-AHPC amine hydrochloride is either synthesized according to published procedures or commercially available.
Stage 2: Synthesis of 9-Bromononanoic Acid (C9 Linker Precursor)
This protocol describes the oxidation of 9-bromo-1-nonanol (B138564) to the corresponding carboxylic acid.
-
Materials:
-
9-bromo-1-nonanol
-
Acetone
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium bromide (NaBr)
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve 9-bromo-1-nonanol (1.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Sequentially add saturated NaHCO₃ solution, NaBr (0.2 eq), and TEMPO (0.1 eq).
-
Add TCCA (2.0 eq) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[2]
-
Quench the reaction by adding water and extract the product with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 9-bromononanoic acid as a white solid.[2]
-
Stage 3: Synthesis of this compound
This protocol describes the alkylation of the (S,R,S)-AHPC amine with 9-bromononanoic acid.
-
Materials:
-
(S,R,S)-AHPC amine hydrochloride
-
9-Bromononanoic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve (S,R,S)-AHPC amine hydrochloride (1.0 eq) and 9-bromononanoic acid (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Synthesis of a PROTAC using this compound
This protocol describes the amide coupling of this compound to a generic amine-containing POI ligand (warhead).
-
Materials:
-
This compound
-
Amine-containing POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase preparative HPLC system
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing POI ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product directly by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.
-
Materials:
-
Relevant cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically from low nM to high µM concentrations) for a fixed duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[4]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[3]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
-
-
Evaluation of Ternary Complex Formation using NanoBRET™ Assay
This assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI and HaloTag®-VHL
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Synthesized PROTAC
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with 460 nm and >610 nm filters
-
-
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors.[1]
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well assay plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[1]
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate and add it to each well.[1]
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Bmax (maximum signal).[1]
-
Visualizations
Caption: Generalized workflow for the synthesis and evaluation of an this compound based PROTAC.
Caption: Mechanism of action for a VHL-recruiting PROTAC leading to target protein degradation.
Caption: Simplified signaling pathway showing the effect of BRD4 degradation by a PROTAC on the PI3K/AKT/mTOR and c-MYC pathways.
References
Application Notes and Protocols for the Utilization of (S,R,S)-AHPC-CO-C9-acid in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-C9-acid is a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule comprises a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a C9 aliphatic linker terminating in a carboxylic acid.[1][2][3][4][5][6] This functional handle allows for the straightforward covalent attachment of a ligand designed to bind to a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC.
Once formed, the PROTAC engages both the POI and the VHL E3 ligase, inducing their proximity and facilitating the ubiquitination of the POI. This process marks the POI for degradation by the 26S proteasome, leading to its selective removal from the cell. This "event-driven" mechanism offers a significant advantage over traditional inhibitors, as it can eliminate the target protein entirely, leading to a more profound and sustained biological response.
This document provides detailed protocols for the synthesis of a PROTAC using this compound and subsequent in vitro and in vivo evaluation of its efficacy, using the degradation of AKT kinase as an illustrative example.
PROTAC-Mediated Degradation Pathway
The mechanism of action for a PROTAC synthesized from this compound involves the hijacking of the cell's natural protein disposal system.
Caption: PROTAC-mediated degradation of a target protein.
Experimental Protocols
Protocol 1: Synthesis of an AKT-Targeting PROTAC via Amide Coupling
This protocol describes the synthesis of a hypothetical AKT-targeting PROTAC, "AKT-PROTAC-1," by coupling this compound with an amine-functionalized AKT inhibitor (e.g., an analog of AZD5363 or GDC-0068).
Materials:
-
This compound
-
Amine-functionalized AKT inhibitor (POI-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized AKT inhibitor (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Caption: General workflow for PROTAC synthesis via amide coupling.
Protocol 2: In Vitro PROTAC Evaluation - Western Blot for AKT Degradation
This assay is fundamental to confirm and quantify the degradation of the target protein.
Materials:
-
AKT-PROTAC-1 (synthesized in Protocol 1)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AKT, anti-GAPDH (or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of AKT-PROTAC-1 (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-AKT antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and repeat the process for the loading control antibody (e.g., anti-GAPDH).
-
-
Detection and Analysis: Apply ECL substrate and capture the signal. Quantify band intensities using densitometry software. Normalize AKT levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
Protocol 3: Cell Viability Assay
This assay measures the effect of AKT degradation on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., PC-3, MDA-MB-468)[4]
-
AKT-PROTAC-1
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of AKT-PROTAC-1 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a chosen duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using graphing software.
Protocol 4: In Vivo Xenograft Tumor Model Study
This protocol assesses the anti-tumor efficacy of the PROTAC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line (e.g., PC-3, MDA-MB-468)[4]
-
AKT-PROTAC-1
-
Vehicle solution for injection (e.g., as described in the search results)[4]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
-
Dosing: Administer AKT-PROTAC-1 (e.g., 75 mg/kg, intraperitoneally) and vehicle according to a predetermined schedule (e.g., daily for 21 days).[4]
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor tissues can be used for pharmacodynamic analysis (e.g., Western blot to confirm AKT degradation) and histological analysis (e.g., Ki67 staining for proliferation).
-
Data Analysis: Plot mean tumor volume over time for each group to assess efficacy. Calculate tumor growth inhibition (TGI).
Data Presentation
The following tables present hypothetical data for our illustrative "AKT-PROTAC-1," based on published data for the VHL-based AKT degrader MS21.[4][7]
Table 1: In Vitro Degradation and Viability Data for AKT-PROTAC-1
| Cell Line | Target | DC50 (nM) | Dmax (%) | IC50 (nM) |
| PC-3 | AKT | 8.8 | >95% | 15.2 |
| BT474 | AKT | 12.5 | >95% | 21.7 |
| MDA-MB-468 | AKT | 10.3 | >95% | 18.9 |
Table 2: In Vivo Efficacy of AKT-PROTAC-1 in Xenograft Models
| Xenograft Model | Dosing | Observation Period (days) | Tumor Growth Inhibition (%) | Change in Body Weight |
| PC-3 | 75 mg/kg, i.p., daily | 21 | >90% | No significant loss |
| MDA-MB-468 | 75 mg/kg, i.p., daily | 21 | >80% | No significant loss |
Conclusion
This compound is a versatile and effective building block for the synthesis of VHL-recruiting PROTACs. The protocols outlined in these application notes provide a comprehensive framework for the creation and evaluation of novel protein degraders. By following these methodologies, researchers can systematically assess the efficacy of their PROTACs, from initial in vitro characterization to in vivo validation, accelerating the development of new therapeutics for a wide range of diseases.
References
- 1. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Degradation Assay of (S,R,S)-AHPC-CO-C9-acid Containing PROTACs
Introduction
(S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The "(S,R,S)-AHPC-CO-C9-acid" represents a derivative of this ligand, featuring a C9 carboxylic acid linker. This functional group allows for its conjugation to a ligand specific for a target protein of interest (POI), thereby forming a Proteolysis-Targeting Chimera (PROTAC).[2] PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5] This application note provides a detailed protocol for an in vitro degradation assay to evaluate the efficacy of a PROTAC constructed using the this compound linker. The primary method described is the Western blot-based quantification of target protein degradation in a cellular lysate.
Principle of the Assay
The in vitro degradation assay assesses the ability of a PROTAC to induce the degradation of a target protein in a controlled environment, typically using cell lysates that contain the necessary components of the ubiquitin-proteasome system (UPS). The PROTAC, by simultaneously binding to the target protein and the VHL E3 ligase, facilitates the formation of a ternary complex.[6][7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][8] The extent of protein degradation is quantified by measuring the decrease in the target protein levels, commonly through Western blotting.
Experimental Protocol
1. Materials and Reagents
-
PROTAC Molecule: this compound conjugated to a POI ligand.
-
Cell Line: A cell line endogenously expressing the target protein and VHL.
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Assay: BCA or Bradford assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Western Blotting Reagents: Transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Negative Controls:
-
Vehicle control (e.g., DMSO).[2]
-
Inactive epimer of the VHL ligand, such as the (S,S,S) conformation, conjugated to the same POI ligand.
-
-
Positive Control (Optional): A known degrader of the target protein.
-
Proteasome Inhibitor: MG132 or bortezomib.
2. Preparation of Cell Lysate
-
Culture the selected cell line to ~80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic and nuclear extract) and determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the lysate and store at -80°C until use.
3. In Vitro Degradation Reaction
-
Thaw the cell lysate on ice.
-
In separate microcentrifuge tubes, prepare the degradation reactions. For each reaction, combine:
-
Cell lysate (e.g., 50-100 µg of total protein).
-
PROTAC molecule at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Vehicle control (e.g., DMSO).
-
Negative control PROTAC.
-
A reaction with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.
-
-
Adjust the final volume of each reaction to be equal with lysis buffer.
-
Incubate the reactions at 37°C for a specified time course (e.g., 1, 2, 4, 8 hours).
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling at 95°C for 5-10 minutes.
4. Western Blotting
-
Load an equal amount of protein from each reaction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
5. Data Analysis
-
Quantify the band intensities of the target protein and the loading control using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of remaining target protein for each condition relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved).
Data Presentation
Table 1: Quantitative Summary of In Vitro Degradation
| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized Target Protein Level (%) | Standard Deviation |
| Vehicle (DMSO) | - | 4 | 100 | ± 5.2 |
| PROTAC | 0.1 | 4 | 95.3 | ± 4.8 |
| 1 | 4 | 82.1 | ± 6.1 | |
| 10 | 4 | 55.7 | ± 3.9 | |
| 100 | 4 | 21.4 | ± 2.5 | |
| 1000 | 4 | 10.8 | ± 1.9 | |
| Negative Control | 1000 | 4 | 98.2 | ± 5.5 |
| PROTAC + MG132 | 100 | 4 | 92.5 | ± 4.3 |
Visualizations
Caption: Experimental workflow for the in vitro degradation assay.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Beginner’s guide to PROTACs and targeted protein degradation published – Ciulli Laboratory [sites.dundee.ac.uk]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
cell-based assay for (S,R,S)-AHPC-CO-C9-acid PROTAC activity
Application Notes and Protocols
Topic: Cell-Based Assays for Characterizing the Activity of PROTACs Utilizing the (S,R,S)-AHPC-CO-C9-acid VHL Ligand-Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical elimination of the target protein.[2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][3]
This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 9-carbon alkyl chain linker with a terminal carboxylic acid.[4][5][6] This molecule serves as a key building block for synthesizing VHL-recruiting PROTACs. The terminal acid allows for straightforward conjugation to an amine-functionalized "warhead" ligand that targets a specific POI.
This document provides detailed protocols for cell-based assays to characterize the activity of a hypothetical PROTAC, herein named "POI-Degrader-1" , synthesized by coupling a POI-specific warhead to the this compound linker-ligand. These assays are designed to quantify target protein degradation, determine degradation potency and efficacy, and assess the downstream effects on cellular viability.
Mechanism of Action & Signaling Pathway
POI-Degrader-1 functions by forming a ternary complex between the target Protein of Interest (POI) and the VHL E3 ligase complex.[7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[8]
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. biocat.com [biocat.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes: Designing a VHL-Recruiting PROTAC with (S,R,S)-AHPC-CO-C9-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to induce selective intracellular proteolysis.[2] A PROTAC consists of two key ligands connected by a chemical linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This dual binding action forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] This process is catalytic, as the PROTAC molecule is released after degradation and can engage another target protein molecule.[1]
(S,R,S)-AHPC-CO-C9-acid is a chemical building block designed for the efficient synthesis of PROTACs.[6][7] It incorporates two of the three essential components:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8]
-
-CO-C9-acid Linker: A 9-carbon alkyl linker terminating in a carboxylic acid group, which serves as a versatile conjugation point for a ligand targeting a specific POI.[6][9]
This application note provides a comprehensive guide and detailed protocols for designing and evaluating a novel PROTAC using this compound.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from this compound involves hijacking the VHL E3 ligase to induce degradation of a chosen target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase within the cell.[1] This proximity induces the formation of a stable ternary complex.[] Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into smaller peptides.[2]
Experimental Workflow
The development of a novel PROTAC is a multi-stage process that begins with synthesis and progresses through a series of biochemical and cellular assays to confirm its efficacy and specificity. This systematic approach ensures that the designed molecule effectively binds its intended targets, forms the necessary ternary complex, induces protein degradation, and results in the desired biological outcome.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol outlines the standard procedure for conjugating a POI ligand containing a primary or secondary amine to the carboxylic acid moiety of this compound.
Materials:
-
This compound
-
POI-ligand-amine (1.0 - 1.2 equivalents)
-
Coupling agent: HATU (1.2 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel, magnetic stirrer
-
Purification system: High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.
-
Add the POI-ligand-amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.
-
Add the coupling agent HATU (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction progress using LC-MS to confirm the formation of the desired product.
-
Once the reaction is complete, quench by adding a small amount of water.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product using reverse-phase HPLC.
-
Characterize the final PROTAC product by LC-MS and NMR to confirm identity and purity.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This biochemical assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex.[5]
Materials:
-
Purified recombinant POI (tagged, e.g., His-tag)
-
Purified recombinant VHL/ElonginB/ElonginC (VBC) complex (tagged, e.g., GST-tag)
-
Synthesized PROTAC
-
TR-FRET Donor Antibody (e.g., Anti-His-Terbium)
-
TR-FRET Acceptor Antibody (e.g., Anti-GST-d2)
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Prepare a serial dilution of the synthesized PROTAC in assay buffer.
-
In a 384-well plate, add a fixed concentration of tagged POI and tagged VBC complex to each well.
-
Add the serially diluted PROTAC to the wells. Include vehicle control (DMSO) wells.
-
Add the donor and acceptor antibodies to the wells at their recommended final concentrations.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (ex: 340 nm, em: 620 nm for donor, 665 nm for acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission * 10,000).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable model to determine the ternary complex dissociation constant (Kd) and the "hook effect".[12]
Protocol 3: Target Protein Degradation Assay (Western Blot)
This cellular assay is the gold standard for directly measuring the reduction in target protein levels following PROTAC treatment.[13]
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a DMSO-treated vehicle control.
-
After incubation, wash the cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and resolve the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Strip or cut the membrane and re-probe with the loading control antibody.
-
Perform densitometry analysis to quantify the POI band intensity relative to the loading control. Calculate the percentage of remaining protein compared to the vehicle control.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay assesses the functional consequence of POI degradation by measuring cell viability, which is often reduced if the target protein is essential for cell survival (e.g., an oncoprotein).[14][15]
Materials:
-
Cancer cell line expressing the POI
-
Opaque-walled 96-well plates
-
Synthesized PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium in an opaque-walled 96-well plate.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include vehicle control wells.
-
After the incubation period, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically equal to the volume of media in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
Quantitative data from PROTAC evaluation experiments should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: Summary of PROTAC Efficacy and Potency
| Parameter | Description | PROTAC-X |
|---|---|---|
| DC₅₀ (nM) | Concentration for 50% maximal protein degradation | 15.2 |
| Dₘₐₓ (%) | Maximum percentage of protein degradation achieved | 92% |
| IC₅₀ (nM) | Concentration for 50% inhibition of cell viability | 25.8 |
Table 2: Ternary Complex Formation Parameters
| Parameter | Description | PROTAC-X |
|---|---|---|
| K_d (nM) | Dissociation constant for ternary complex | 45.6 |
| Cooperativity (α) | Measure of the synergy between POI and VHL binding | 5.2 |
Example Signaling Pathway
Degradation of a target protein can have profound effects on downstream signaling pathways. For example, degrading a key oncogenic kinase can inhibit pro-survival signals and induce apoptosis.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols for (S,R,S)-AHPC-CO-C9-acid in Cancer Research
(S,R,S)-AHPC-CO-C9-acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in cancer research. This molecule is an E3 ligase ligand-linker conjugate, designed to be coupled with a protein-targeting ligand to create a heterobifunctional PROTAC.[1][2][3][4][5] This application note will focus on the use of this compound in the synthesis of PROTACs targeting the Androgen Receptor (AR), with a specific focus on the well-documented AR degrader, ARD-61, as a case study for researchers, scientists, and drug development professionals.[6][[“]]
PROTACs synthesized using this compound, which contains a von Hippel-Lindau (VHL) E3 ligase ligand, function by recruiting the VHL E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[8] This targeted protein degradation approach offers a powerful strategy to eliminate pathogenic proteins involved in cancer progression.
A prime example of a PROTAC utilizing a VHL ligand is ARD-61, a highly potent and specific degrader of the Androgen Receptor (AR).[6][9] AR plays a crucial role in the development and progression of certain cancers, particularly AR-positive breast cancer.[6] ARD-61 has demonstrated significant anti-tumor activity by effectively inducing the degradation of AR in cancer cells.[6][9]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for the AR-targeting PROTAC, ARD-61.
Table 1: In Vitro Degradation and Anti-proliferative Activity of ARD-61 in AR-Positive Breast Cancer Cell Lines
| Cell Line | AR Degradation (DC50) | Anti-proliferative Activity (IC50) | Apoptosis Induction |
| MDA-MB-453 | Not explicitly quantified | Potent inhibition of cell growth | Robust apoptosis at 0.5 µM (3-day treatment)[10] |
| HCC1428 | Not explicitly quantified | Potent inhibition of cell growth | Robust apoptosis at 0.25 µM (3-day treatment)[10] |
| MCF-7 | AR degradation observed | Not explicitly quantified | Not explicitly quantified |
Table 2: In Vivo Anti-tumor Efficacy of ARD-61
| Xenograft Model | Treatment | Outcome |
| MDA-MB-453 | Intraperitoneal injection | Effective tumor growth inhibition[9] |
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate the efficacy of PROTACs synthesized using this compound, using ARD-61 as an example.
Protocol 1: In Vitro Androgen Receptor (AR) Degradation Assay
Objective: To determine the ability of a PROTAC to induce the degradation of the target protein (AR) in cancer cell lines.
Materials:
-
AR-positive breast cancer cell lines (e.g., MDA-MB-453, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
PROTAC of interest (e.g., ARD-61)
-
Control compounds: AR antagonist (e.g., ARi-16), VHL ligand
-
Proteasome inhibitor (e.g., MG132)
-
Neddylation activating E1 enzyme inhibitor (e.g., MLN4924)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-AR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed AR-positive breast cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Pre-treatment (for control experiments): For mechanism-of-action studies, pre-treat cells with an AR antagonist, VHL ligand, MLN4924, or MG132 for 2 hours before adding the PROTAC.[10]
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., ARD-61) for a specified time (e.g., 6, 12, 24 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against AR and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the AR protein levels to the loading control (GAPDH).
Protocol 2: Cell Proliferation Assay
Objective: To assess the effect of the PROTAC on the proliferation of cancer cells.
Materials:
-
AR-positive breast cancer cell lines
-
Cell culture medium
-
PROTAC of interest (e.g., ARD-61)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
PROTAC Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 3-5 days).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Protocol 3: Apoptosis Assay
Objective: To determine if the PROTAC induces apoptosis in cancer cells.
Materials:
-
AR-positive breast cancer cell lines
-
Cell culture medium
-
PROTAC of interest (e.g., ARD-61)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations for different time points (e.g., 24, 48, 72 hours).[10]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).
-
Data Analysis: Determine the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathway of AR Degradation by a VHL-Recruiting PROTAC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (S,R,S)-AHPC-CO-C9-acid in the Development of Targeted Protein Degraders for Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S,R,S)-AHPC-CO-C9-acid, also known as VH032-NH-CO-C9-acid, is not a direct therapeutic agent but a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a revolutionary class of small molecules designed to eliminate specific disease-causing proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3] this compound comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a C9 alkyl linker that terminates in a carboxylic acid.[1] This terminal acid group allows for its conjugation to a ligand for a protein of interest (POI), creating a heterobifunctional PROTAC.[1]
This document provides detailed application notes and protocols for the use of this compound in the development of a PROTAC targeting the PI3K/mTOR pathway in a triple-negative breast cancer model, serving as a representative example of its application.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the proximity of the target protein and the VHL E3 ligase. This forms a ternary complex (Target Protein - PROTAC - VHL), which leads to the polyubiquitination of the target protein.[4] The ubiquitinated protein is then recognized and degraded by the 26S proteasome, resulting in its clearance from the cell.[2][4]
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Protein Degradation with (S,R,S)-AHPC-CO-C9-acid-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent protein degradation with Proteolysis-Targeting Chimeras (PROTACs) synthesized using the (S,R,S)-AHPC-CO-C9-acid E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, synthesized with this compound, shows variable or no degradation of my target protein. What are the initial checks I should perform?
A1: When encountering inconsistent or no protein degradation, it is crucial to systematically validate the experimental setup and reagents. Start with the following fundamental checks:
-
Compound Integrity and Solubility: Confirm the identity and purity of your synthesized PROTAC. Assess the solubility of your PROTAC in the cell culture medium to ensure it is available to the cells at the desired concentration. Poor solubility can lead to inconsistent results.[1]
-
Cellular Permeability: Ensure your PROTAC can penetrate the cell membrane to reach its intracellular target.[2][3][4]
-
Target Engagement: Verify that the "warhead" portion of your PROTAC is capable of binding to your protein of interest (POI).
-
E3 Ligase Expression: Confirm that the cell line you are using expresses the von Hippel-Lindau (VHL) E3 ligase at sufficient levels, as (S,R,S)-AHPC recruits VHL.[5][]
Q2: I've confirmed the basics, but the degradation is still inconsistent. What are the next steps in troubleshooting?
A2: If initial checks do not resolve the issue, the problem may lie in the mechanism of action of the PROTAC itself. The next steps involve dissecting the key processes in PROTAC-mediated degradation:
-
Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][7][8] The C9 linker in your PROTAC plays a critical role in the geometry and stability of this complex.[3][9][10]
-
Ubiquitination of the Target Protein: The formation of the ternary complex should lead to the ubiquitination of the target protein, marking it for degradation by the proteasome.
-
Proteasomal Degradation: The ubiquitinated target protein must then be recognized and degraded by the 26S proteasome.
Q3: What is the "hook effect" and how can I determine if it is affecting my experiment?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in protein degradation.[9] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, rather than the necessary ternary complex. To identify and mitigate the hook effect, perform a wide dose-response experiment with your PROTAC, testing concentrations from the low nanomolar to the high micromolar range. This will help you identify the optimal concentration for maximal degradation and determine if you are operating in the range of the hook effect.[9]
Troubleshooting Guides
Guide 1: No or Weak Target Degradation
This guide provides a systematic approach to troubleshoot experiments where the PROTAC synthesized with this compound fails to induce significant degradation of the target protein.
Experimental Workflow for Troubleshooting No/Weak Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 7. drughunter.com [drughunter.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
Technical Support Center: Minimizing Off-Target Effects of (S,R,S)-AHPC-CO-C9-acid Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the off-target effects of PROTACs utilizing the (S,R,S)-AHPC-CO-C9-acid E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTACs?
A1: this compound is an E3 ligase ligand-linker conjugate. It contains a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C9 alkyl linker with a terminal carboxylic acid. This conjugate is a building block for synthesizing Proteolysis Targeting Chimeras (PROTACs). Researchers can couple a ligand for a specific protein of interest (POI) to the carboxylic acid end of the linker to create a complete PROTAC molecule.
Q2: What are the primary causes of off-target effects with this compound based PROTACs?
A2: Off-target effects in PROTACs can stem from several factors:
-
Unintended degradation of other proteins: This can occur if the PROTAC facilitates the ubiquitination and degradation of proteins other than the intended target.
-
Pharmacological effects of the PROTAC molecule itself: The warhead (POI-binding ligand) or the E3 ligase recruiter could have independent biological activities.
-
"Off-target" ubiquitination: The ternary complex formed by the PROTAC, the E3 ligase, and a non-target protein can lead to the ubiquitination and degradation of that non-target protein.
-
Perturbation of the ubiquitin-proteasome system (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or alter the normal functioning of the UPS.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase), which inhibits degradation.[1] To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for target degradation.
Q4: How can I improve the selectivity of my this compound based PROTAC?
A4: Several strategies can be employed to enhance PROTAC selectivity:
-
Optimize the Target-Binding Warhead: Utilize a more selective binder for your protein of interest.
-
Modify the Linker: The linker's length, composition, and attachment points are critical. Systematically varying these properties can improve the geometry of the ternary complex and enhance selectivity.
-
Change the E3 Ligase: While this document focuses on a VHL-based linker, exploring PROTACs that recruit other E3 ligases (e.g., Cereblon) can be a strategy, as different ligases have different endogenous substrates.
-
Pro-PROTACs: Design inactive PROTAC precursors that are selectively activated in target tissues or cells by specific enzymes or environmental conditions.[2]
Troubleshooting Guides
Problem 1: Weak or No Target Degradation
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Use a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm the compound is reaching its target inside the cell. 2. Modify Linker: Consider synthesizing analogs with linkers that have improved physicochemical properties for better cell uptake. |
| Inefficient Ternary Complex Formation | 1. Perform Ternary Complex Assay: Use a biophysical assay like TR-FRET or a pull-down assay to assess the formation of the target-PROTAC-E3 ligase complex. 2. Optimize Linker: Synthesize and test PROTACs with different linker lengths and compositions to promote more stable ternary complex formation. |
| Low E3 Ligase Expression | 1. Verify Ligase Levels: Check the expression level of VHL in your cell line using Western blot or qPCR. 2. Choose a Different Cell Line: If VHL expression is low, consider using a cell line with higher endogenous levels. |
| PROTAC Instability | 1. Assess Stability: Check the stability of your PROTAC in the experimental medium and under storage conditions using methods like LC-MS. |
Problem 2: Significant Off-Target Effects Observed in Proteomics
| Potential Cause | Troubleshooting Steps |
| Promiscuous Warhead | 1. Validate Warhead Selectivity: If not already done, thoroughly profile the selectivity of the target-binding ligand alone. 2. Redesign with a More Selective Warhead: Synthesize a new PROTAC using a warhead with a better-defined selectivity profile. |
| Unfavorable Ternary Complex Conformation | 1. Systematic Linker Modification: Vary the linker length and rigidity to alter the orientation of the target and E3 ligase, which can disfavor the binding and ubiquitination of off-target proteins. |
| Downstream Effects of On-Target Degradation | 1. Time-Course Proteomics: Perform a shorter time-course experiment (e.g., 2-6 hours) to distinguish between direct degradation targets and downstream signaling consequences. 2. Pathway Analysis: Use bioinformatics tools to analyze the affected pathways and determine if they are consistent with the known function of your target protein. |
Problem 3: Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Protein Degradation | 1. Conduct Global Proteomics: Identify unintended degraded proteins that may be responsible for the toxicity. 2. Correlate with Phenotype: Investigate the functions of the identified off-targets to see if their degradation could explain the observed toxicity. |
| High PROTAC Concentration | 1. Perform Dose-Response for Viability: Determine the cytotoxic concentration using an assay like MTT or CellTiter-Glo and compare it to the effective degradation concentration (DC50). 2. Use Lower Concentrations: If there is a sufficient window, use the lowest effective concentration for your experiments. |
| Degradation-Independent Pharmacological Effects | 1. Test with an Inactive Control: Synthesize and test an epimer or a version of the PROTAC with a modification that prevents binding to either the target or the E3 ligase. If toxicity persists, it suggests a degradation-independent off-target effect. |
Quantitative Data Summary
The following tables provide illustrative data for a hypothetical this compound based PROTAC targeting Protein X ("PROTAC-X"). This data is for example purposes only and will vary depending on the specific target and cell line.
Table 1: Degradation Potency and Efficacy of PROTAC-X
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of PROTAC-X required to degrade 50% of Protein X after 24 hours of treatment. |
| Dmax | >95% | The maximum percentage of Protein X degradation achieved with PROTAC-X treatment. |
Table 2: Selectivity Profile of PROTAC-X from Quantitative Proteomics
| Protein | Log2 Fold Change (PROTAC-X vs. Vehicle) | p-value | Potential Off-Target? |
| Protein X (Target) | -4.5 | < 0.001 | No (On-Target) |
| Protein Y | -2.1 | < 0.01 | Yes |
| Protein Z | -0.5 | > 0.05 | No |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at its optimal concentration (e.g., 1x, 5x, and 20x DC50).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Incubate for a predetermined time (e.g., 24 hours for steady-state, or a shorter time like 6 hours to enrich for direct targets).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (e.g., TMT):
-
Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled samples and analyze them using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant abundance changes between the PROTAC-treated and control samples.
-
Utilize bioinformatics tools for pathway and gene ontology analysis to understand the biological implications of the observed changes.
-
Protocol 2: In Vitro TR-FRET Ternary Complex Formation Assay
This assay assesses the ability of the PROTAC to bring the target protein and the E3 ligase together.
-
Reagents and Materials:
-
Purified, tagged target protein (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His).
-
This compound based PROTAC.
-
Assay buffer.
-
Low-volume 384-well plates.
-
TR-FRET enabled plate reader.
-
-
Methodology:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In the 384-well plate, add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
Add the PROTAC dilutions to the wells.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate at room temperature for a specified time (e.g., 60-180 minutes).
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is active and leads to target ubiquitination.
-
Reagents and Materials:
-
E1 activating enzyme.
-
E2 conjugating enzyme (e.g., UBE2D2).
-
E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Ubiquitin.
-
ATP.
-
Target protein.
-
This compound based PROTAC.
-
Ubiquitination reaction buffer.
-
-
Methodology:
-
Set up reactions containing E1, E2, E3, ubiquitin, ATP, and the target protein in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve them by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated species. An anti-ubiquitin antibody can also be used.
-
Visualizations
Caption: Mechanism of action for an this compound based PROTAC.
References
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-CO-C9-acid PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the linker length of (S,R,S)-AHPC-CO-C9-acid Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. Its primary function is to bring the target protein and the E3 ligase into close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, composition, and attachment points significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn affects the efficiency and selectivity of protein degradation.
Q2: Why is optimizing the linker length for this compound PROTACs important?
A2: (S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase. The C9-acid component of this compound refers to a 9-carbon alkyl chain with a terminal carboxylic acid, which is used to attach the target protein binder. Optimizing the length of this linker is critical for several reasons:
-
Ternary Complex Geometry: The linker must be of an optimal length to allow for a productive ternary complex formation without steric hindrance. A linker that is too short may prevent the simultaneous binding of the target protein and VHL, while a linker that is too long might not effectively bring the two proteins together for efficient ubiquitination.
-
Physicochemical Properties: The linker influences the PROTAC's solubility, cell permeability, and metabolic stability. Altering the linker length can modulate these properties, which are critical for the PROTAC's overall performance in cellular and in vivo experiments.
-
Degradation Efficacy: The length of the linker directly impacts the degradation potency (DC50) and the maximal level of degradation (Dmax). Empirical testing of different linker lengths is often necessary to identify the most effective PROTAC.
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex. While linker length is a key factor in the overall efficacy of a PROTAC, the hook effect is primarily a concentration-dependent phenomenon. However, a well-optimized linker that promotes a stable ternary complex may exhibit a less pronounced hook effect.
Troubleshooting Guides
Issue 1: No or low degradation of the target protein is observed with my this compound PROTAC.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., shorter or longer alkyl chains, or PEG linkers of different lengths) to identify the optimal length for your specific target. |
| Poor Cell Permeability | - Modify the linker to enhance hydrophilicity (e.g., incorporate PEG units). - Perform a cellular uptake assay to determine if the PROTAC is entering the cells. |
| Incorrect Stereochemistry of AHPC | Ensure that the (S,R,S) stereoisomer of AHPC is used, as other stereoisomers have significantly lower affinity for VHL. |
| Low Expression of VHL or Target Protein | Confirm the expression levels of both VHL and the target protein in your cell line using Western Blot or other methods. |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
Issue 2: High DC50 value, indicating low potency.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | - Synthesize PROTACs with different linker lengths and compositions to improve the geometry of the ternary complex. - Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess ternary complex formation. |
| Weak Binding to Target Protein or VHL | Confirm the binding affinity of your PROTAC to both the target protein and VHL independently. |
| Rapid Metabolism of the PROTAC | Modify the linker to block potential sites of metabolism. |
Issue 3: A significant "hook effect" is observed.
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentrations | Perform a wide dose-response experiment with smaller concentration increments to accurately determine the optimal concentration range for degradation. |
| Formation of Non-productive Binary Complexes | Use biophysical assays to measure the formation of binary and ternary complexes at different PROTAC concentrations. |
Data Presentation
The following table provides illustrative data on the impact of linker length on the degradation of a hypothetical target protein by (S,R,S)-AHPC-based PROTACs. Note: This data is for exemplary purposes only and the optimal linker length will vary depending on the specific target protein.
| PROTAC Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| (S,R,S)-AHPC-CO-C6-acid | 6 | 500 | 60 |
| This compound | 9 | 150 | 85 |
| (S,R,S)-AHPC-CO-C12-acid | 12 | 250 | 75 |
| (S,R,S)-AHPC-PEG3-acid | 10 | 100 | 90 |
| (S,R,S)-AHPC-PEG6-acid | 19 | 300 | 70 |
Experimental Protocols
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol describes the quantification of target protein degradation in response to treatment with this compound PROTACs.
Materials:
-
Cell line expressing the target protein and VHL
-
This compound PROTACs with varying linker lengths
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC in cell culture medium. Treat the cells for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in the presence of the VHL E3 ligase complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant target protein
-
This compound PROTAC
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western Blotting reagents (as in Protocol 1)
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VBC complex, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody against the target protein or an anti-ubiquitin antibody.
-
-
Data Analysis: An increase in higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
Mandatory Visualizations
Caption: Mechanism of action of an (S,R,S)-AHPC-based PROTAC.
Caption: Troubleshooting workflow for optimizing PROTAC linker length.
stability of (S,R,S)-AHPC-CO-C9-acid in biological media
Welcome to the technical support center for (S,R,S)-AHPC-CO-C9-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in biological media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an E3 ligase ligand-linker conjugate.[1][2][3] It is designed to be connected to a ligand for a target protein to form a Proteolysis Targeting Chimera (PROTAC).[1][4][5][6] The (S,R,S)-AHPC moiety binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store the solid compound at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8] It is advisable to protect the compound from light and moisture.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption by the solvent, it is best to aliquot stock solutions into single-use volumes.[9][10]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] When preparing stock solutions, using fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed water can affect solubility.[1][9] For aqueous buffers used in experiments, it is important to ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and cellular toxicity.[9]
Q4: What is the significance of the (S,R,S) stereochemistry?
A4: The specific (S,R,S) stereochemistry of the arylhydroxyproline (AHPC) component is critical for its high-affinity binding to the VHL E3 ligase.[7] Any alteration to this stereochemistry can significantly reduce or completely abolish its activity.[7]
Troubleshooting Guides
Issue 1: Compound precipitates in aqueous buffer or cell culture media.
-
Possible Cause: The compound has exceeded its aqueous solubility limit. PROTACs are often large, lipophilic molecules that can have poor solubility in aqueous solutions.[11]
-
Troubleshooting Workflow:
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.[9]
-
Optimize Co-Solvent Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration.[9]
-
pH Adjustment: The solubility of compounds with ionizable groups like the carboxylic acid in this compound can be pH-dependent. Experiment with slight adjustments to the buffer pH to find the optimal range for solubility.[9]
-
Formulation Strategies: For in vivo studies, consider formulation strategies such as using co-solvents or lipid-based formulations to improve solubility.[12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. biocat.com [biocat.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|2172819-78-0|COA [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Membrane Permeability of VH032-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the membrane permeability of VH032-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My VH032-based PROTAC shows potent biochemical activity but poor cellular efficacy. Could membrane permeability be the issue?
A1: Yes, it is highly likely that poor membrane permeability is limiting the cellular activity of your PROTAC. PROTACs often possess high molecular weights and polar surface areas, which are properties that can hinder their ability to cross cellular membranes and reach their intracellular targets.[1][2] While potent in biochemical assays, if the PROTAC cannot efficiently enter the cell, it will not be able to induce protein degradation. It is crucial to assess the cellular permeability of your compound.
Q2: What are the key structural features of VH032-based PROTACs that influence their permeability?
A2: Several structural features significantly impact the membrane permeability of VH032-based PROTACs:
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively affect permeability. Strategies to reduce HBDs, such as replacing an amide linkage with an ester, have been shown to improve permeability.[3][4]
-
Linker Composition and Length: The linker connecting the VH032 ligand and the protein of interest (POI) ligand plays a critical role. Shorter, more rigid, and less polar linkers tend to enhance permeability.[3][4][5][6] The inclusion of moieties like piperidine (B6355638) or piperazine (B1678402) in the linker can also improve both solubility and permeability.[2][6]
-
Molecular Weight and Lipophilicity: While many PROTACs fall outside the typical range for "drug-likeness," there is a complex relationship between molecular weight, lipophilicity (LogP), and permeability.[2][3] Optimizing lipophilicity is key, as excessively high lipophilicity can lead to insolubility.[4]
-
Three-Dimensional Conformation: The ability of a PROTAC to adopt a folded conformation that shields its polar surface area in the nonpolar environment of the cell membrane is crucial for passive diffusion.[5][7][8]
Q3: How can I experimentally assess the membrane permeability of my VH032-based PROTAC?
A3: There are several established assays to quantify membrane permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][3] It is a cost-effective method for early-stage screening.[1]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[1] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[1][9]
Q4: My PROTAC has a high number of hydrogen bond donors. What strategies can I employ to improve its permeability?
A4: Reducing the number of exposed hydrogen bond donors is a key strategy. One effective approach is the amide-to-ester substitution . Replacing an amide bond in the linker or at the point of attachment to the warhead with an ester can significantly increase permeability, as it removes a hydrogen bond donor.[3][4] It's important to note that the stability of the ester bond to hydrolysis should be considered.[3]
Another strategy is to design the PROTAC to favor intramolecular hydrogen bonding, which can shield polar groups and reduce the effective polar surface area, thus enhancing permeability.[7]
Q5: What is the "hook effect" and how does it relate to PROTAC permeability and concentration?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[2] This occurs because at elevated concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][8] While not directly a measure of permeability, a potent PROTAC with good permeability may exhibit the hook effect at lower concentrations in cellular assays.[2]
Quantitative Data Summary
The following tables summarize key physicochemical and permeability data for a selection of VH032-based PROTACs and related compounds from published literature.
Table 1: Permeability Data for Various VH032-Based PROTACs
| Compound Series | Compound | Permeability (P_e) (10⁻⁶ cm/s) | Reference |
| MZ | 7 | 0.6 | [3] |
| MZ | 8 | 0.3 | [3] |
| MZ | 9 | 0.006 | [3] |
| AT | 15 | 0.1 | [3] |
| AT | 16 | 0.05 | [3] |
| AT | 17 | 0.04 | [3] |
| CM/CMP | 14 | 0.002 | [3] |
Table 2: Impact of Amide-to-Ester Substitution on Permeability
| Compound | Key Feature | Permeability (P_e) (10⁻⁶ cm/s) | VHL Binding (K_d) | Reference |
| 4 | Amide Linkage | 8.6 | 1.7-fold lower than 3 | [3][4] |
| 3 | Ester Linkage | 43-fold higher than a similar amide-linked compound | Higher than VH298 | [3][4] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based method for determining passive membrane permeability.[1][3]
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[1] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well microplate with a filter bottom (donor plate)
-
96-well acceptor plate
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS)
-
Test compound and reference compounds
Procedure:
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Coat the Donor Plate Membrane: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare the Donor Solution: Dissolve the test compound and reference compounds in PBS to a known concentration.
-
Add Donor Solution: Add the donor solution to the wells of the coated donor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_equilibrium] = Equilibrium concentration
-
Visualizations
Caption: Mechanism of action for a VH032-based PROTAC.
Caption: Troubleshooting workflow for low cellular efficacy.
Caption: Experimental workflow for the PAMPA assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing PROTAC Efficacy Through Linker Composition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of linker composition on Proteolysis Targeting Chimera (PROTAC) efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during PROTAC development and experimentation, with a focus on linker-related causes and solutions.
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe significant target protein degradation.
Answer:
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. Here are several potential causes and troubleshooting steps:
-
Suboptimal Linker Length or Composition: The linker may not be the appropriate length or have the right flexibility to allow for a stable and productive ternary complex formation, where the target protein and E3 ligase are correctly oriented for ubiquitination.
-
Solution: Synthesize a library of PROTACs with varying linker lengths and compositions. Even minor changes can significantly impact degradation efficacy. For instance, altering the number of polyethylene (B3416737) glycol (PEG) units or alkyl chain length can be a starting point.[1]
-
-
Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Inefficient Ternary Complex Formation: Even with good binary binding, the PROTAC may not be effectively bringing the target protein and E3 ligase together.
This protocol allows for the quantification of target protein levels in cells following PROTAC treatment.[6][7]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[7]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
Answer:
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[8][9] This occurs because the excess PROTAC molecules form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the required ternary complex for degradation.[10]
-
High PROTAC Concentration: The most direct cause is an excess of the PROTAC molecule.
-
Solution: Perform a detailed dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation before the onset of the hook effect.[10]
-
-
Poor Ternary Complex Cooperativity: If the ternary complex is not significantly more stable than the binary complexes, the hook effect will be more pronounced.
-
Solution: Modify the linker to enhance positive cooperativity. This can be achieved by altering the linker's rigidity or length to promote favorable protein-protein interactions between the target and the E3 ligase.[8]
-
-
Imbalanced Binary Binding Affinities: A large disparity in the binding affinity of the PROTAC for the target protein versus the E3 ligase can contribute to the hook effect.
-
Solution: While more challenging to address without redesigning the ligands, linker modifications can sometimes help to balance the overall avidity for the ternary complex.
-
This protocol is designed to verify the formation of the Target-PROTAC-E3 ligase ternary complex within the cell.[11]
Materials:
-
Cell culture reagents
-
PROTAC compound, vehicle control (e.g., DMSO), and proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Non-denaturing lysis buffer with protease inhibitors
-
Protein A/G agarose (B213101) beads
-
Primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or target protein
-
Rabbit or mouse IgG (as a negative control)
-
Western blot reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC at its optimal concentration for 4-6 hours.[11][12]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.[11]
-
Pre-clearing the Lysate: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.[11]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase or target protein overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-protein complexes.[11]
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specific binders.[11]
-
Elution and Western Blot Analysis: Elute the captured proteins by boiling in Laemmli sample buffer. Analyze the eluates by Western blot, probing for the target protein and the E3 ligase. The presence of both proteins in the immunoprecipitate from the PROTAC-treated sample indicates the formation of a ternary complex.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used in PROTAC design?
A1: The most common linkers are flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic structures like piperazine (B1678402) or piperidine.[13][14] Flexible linkers are often used in early-stage development due to their synthetic accessibility.[14] Rigid linkers can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency.[14]
Q2: How does linker composition, beyond length, affect PROTAC performance?
A2: Linker composition significantly influences a PROTAC's physicochemical properties:
-
Solubility: Hydrophilic linkers, like PEG, can improve the aqueous solubility of a PROTAC, which is often a challenge due to their high molecular weight.[13]
-
Cell Permeability: Hydrophobic linkers, such as alkyl chains, can enhance cell membrane permeability.[13] However, a balance is needed, as excessive hydrophobicity can lead to poor solubility and non-specific binding.
-
Metabolic Stability: The chemical nature of the linker can affect its stability in biological systems. For example, linkers containing metabolically stable groups like triazoles can have a longer half-life.[13]
Q3: What is the "chameleon effect" in the context of PROTAC linkers?
A3: The "chameleon effect" has been observed with some flexible linkers. It describes the ability of the linker to adopt different conformations depending on the polarity of its environment. For instance, the linker might adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane to facilitate passage, and a more extended, polar conformation in the aqueous cytoplasm.
Q4: How do I choose an appropriate attachment point for the linker on the ligands?
A4: The attachment point, or "exit vector," is crucial. The linker should be attached to a position on the target-binding and E3 ligase-binding ligands that does not disrupt their key binding interactions with their respective proteins. Ideally, the attachment point should be in a solvent-exposed region of the ligand when it is bound to its protein target.
Data Presentation
Table 1: Impact of Linker Type and Length on PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 |
| ERα | PEG | 12 | Effective Degradation | - |
| ERα | PEG | 16 | More Potent Degradation | >90 |
| BRD4 | PEG3 | 55 | 85 | |
| BRD4 | PEG4 | 20 | 95 | |
| BRD4 | PEG5 | 15 | >98 | |
| BRD4 | PEG6 | 30 | 92 | |
| SOS1 | Alkyl | 5 methylene (B1212753) units | 15.7 | 100 |
Note: Data is compiled from multiple sources and direct comparison between different target systems should be made with caution.[1][15][16]
Table 2: Comparison of Common Linker Classes
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Composed of repeating ethylene (B1197577) glycol units. | - Improves hydrophilicity and solubility.[2] - Can adopt folded conformations to aid cell permeability.[2] | - Can sometimes hinder passive diffusion across the cell membrane if excessively long.[2] |
| Alkyl Linkers | Consist of saturated or unsaturated hydrocarbon chains. | - Synthetically accessible and chemically stable.[4] - Can be systematically varied in length. | - Tend to be hydrophobic, which can limit aqueous solubility.[4] - May lead to non-specific binding. |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings). | - Can pre-organize the PROTAC into a bioactive conformation.[4] - May enhance the stability of the ternary complex. | - Can be more synthetically challenging to prepare.[4] |
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. chempep.com [chempep.com]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to VHL Ligands for Targeted Protein Degradation: (S,R,S)-AHPC-CO-C9-acid and Its Precursors
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component of the cellular machinery for this purpose. This guide provides a detailed comparison of (S,R,S)-AHPC-CO-C9-acid, a derivative of the well-established VHL ligand VH032, with other prominent VHL ligands, offering insights for researchers, scientists, and professionals in drug development.
Quantitative Comparison of VHL Ligand Binding Affinities
The binding affinity of the E3 ligase ligand to its target is a critical determinant of the efficacy of a PROTAC. A higher affinity can contribute to the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein. The following table summarizes the reported binding affinities of key VHL ligands.
| Ligand | Dissociation Constant (Kd) to VHL | Method |
| VH032 | 185 nM[1] | Isothermal Titration Calorimetry (ITC) |
| VH298 | 80 - 90 nM[1] | Isothermal Titration Calorimetry (ITC) / Competitive Fluorescence Polarization |
| VH101 | 44 nM | Not Specified |
Note: Specific binding affinity data for this compound is not currently available in the reviewed literature. As a derivative of VH032, its binding affinity is expected to be in a similar range, though the addition of the linker may have a modest impact.
Performance of VHL Ligands in PROTACs
The ultimate measure of a VHL ligand's utility is its performance within a PROTAC, which is typically assessed by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of the target protein. While a direct head-to-head comparison of PROTACs constructed with this compound and other VHL ligands against the same target is not available, we can examine data from studies on PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4).
| VHL Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| VH032 (in MZ1) | BRD4 | MV4-11 | Nanomolar range | Nearly 100% |
| VH032 (in various PROTACs) | Multiple Kinases | Jurkat | Varied (nM to µM) | >70% |
| VH298 (in Homo-PROTACs) | VHL | HeLa | <100 nM | Complete depletion |
It is important to note that the linker and the target-binding ligand significantly influence the DC50 and Dmax values of a PROTAC. Therefore, the data in the table should be considered as illustrative of the potential of these VHL ligands.
Experimental Methodologies
The characterization of VHL ligands and the PROTACs they form relies on a suite of biophysical and cell-based assays.
Binding Affinity Determination
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction between the VHL ligand and the VHL protein complex.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to an immobilized protein in real-time.[1] It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the Kd can be calculated.[1]
-
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a protein. It is a competitive assay format often used to determine the IC50 of unlabeled ligands.
Cellular Degradation Assays
-
Western Blotting: This is a standard technique used to quantify the amount of a target protein in cell lysates after treatment with a PROTAC. The band intensity of the target protein is normalized to a loading control.
-
In-Cell Western/Capillary Electrophoresis: These are higher-throughput methods for quantifying protein levels in cells, allowing for the generation of dose-response curves to determine DC50 and Dmax values.
-
Quantitative Mass Spectrometry-based Proteomics: This powerful approach allows for an unbiased, global analysis of protein level changes across the entire proteome upon PROTAC treatment, providing insights into the selectivity of the degrader.[2][3]
Signaling Pathways and Experimental Workflows
The mechanism of action of VHL-based PROTACs involves hijacking the ubiquitin-proteasome system.
References
Measuring the Binding Affinity of (S,R,S)-AHPC-CO-C9-acid to the VHL E3 Ligase: A Comparative Guide to HTRF and Alternative Assays
For researchers and drug development professionals engaged in the discovery of novel therapeutics, particularly in the field of targeted protein degradation, accurate determination of binding affinity is paramount. This guide provides a comprehensive comparison of Homogeneous Time-Resolved Fluorescence (HTRF) assay with other widely used biophysical techniques—Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)—for measuring the binding affinity of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-CO-C9-acid.
This compound is a derivative of the well-characterized VHL ligand, VH032, and is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The affinity of the VHL ligand for its target is a critical determinant of the efficacy of the resulting PROTAC.
Quantitative Data Comparison
The following table summarizes the binding affinity of VHL ligands, exemplified by the closely related compound VH032, as determined by HTRF, ITC, and SPR. This allows for a direct comparison of the quantitative output from each technique.
| Parameter | HTRF (TR-FRET) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Ligand | VH032 | VH032 | VHL Ligand 133a (similar to VH032) |
| Binding Affinity (IC50/Kd) | IC50 = 77.8 nM[1] | Kd = 185 ± 7 nM[2][3] | Kd = 171 nM[4] |
| Assay Principle | Competitive binding assay measuring the displacement of a fluorescently labeled tracer from the target protein. | Direct measurement of the heat released or absorbed during the binding event. | Label-free detection of changes in refractive index upon binding of the analyte to a ligand immobilized on a sensor surface. |
| Throughput | High | Low | Medium |
| Sample Consumption | Low | High | Medium |
| Kinetic Information | No (endpoint assay) | No (thermodynamic data) | Yes (association and dissociation rates) |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below.
HTRF (Homogeneous Time-Resolved Fluorescence) Assay for VHL Ligand Binding
This protocol is adapted from commercially available HTRF VHL binding assay kits.
Materials:
-
VHL protein (e.g., GST-tagged VCB complex)
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) (acceptor)[5]
-
This compound or other test compounds
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in the assay buffer.
-
Reagent Preparation: Prepare working solutions of VHL protein, Tb-labeled anti-GST antibody, and the fluorescent VHL ligand in assay buffer at their optimized concentrations.
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions or controls to the wells of the 384-well plate.
-
Add 5 µL of the VHL protein working solution to all wells.
-
Add 10 µL of the pre-mixed donor and acceptor (Tb-anti-GST and fluorescent VHL ligand) solution to all wells.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000. Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for VHL Ligand Binding
Materials:
-
Purified VHL protein (VCB complex)
-
This compound or other test ligand
-
ITC buffer (e.g., phosphate-buffered saline)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the VHL protein against the ITC buffer.
-
Dissolve the ligand in the final dialysis buffer.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment Setup:
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
-
Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat change. A typical experiment consists of 20-30 injections.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).[6][7][8]
Surface Plasmon Resonance (SPR) for VHL Ligand Binding
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 chip)
-
VHL protein (VCB complex)
-
This compound or other test ligand
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Sensor Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.
-
Protein Immobilization: Inject the VHL protein over the activated surface to achieve the desired immobilization level. Deactivate the remaining active groups with ethanolamine.
-
Binding Analysis:
-
Inject a series of concentrations of the this compound solution over the immobilized VHL surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.
-
-
Data Acquisition: The SPR instrument records the sensorgram, which plots the response units over time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
The following diagrams illustrate the experimental workflow of the HTRF assay and the molecular interaction of the VHL ligand.
Caption: HTRF experimental workflow for VHL ligand binding.
Caption: Molecular interaction of a VHL ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: (S,R,S)-AHPC-CO-C9-acid and its Inactive Stereoisomer in Targeted Protein Degradation
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the precise chemical architecture of Proteolysis Targeting Chimeras (PROTACs) is paramount to their efficacy. This guide presents a comparative analysis of two closely related molecules at the heart of many von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs: the active ligand-linker (S,R,S)-AHPC-CO-C9-acid and its stereoisomeric negative control, (S,S,S)-AHPC . This analysis is supported by established experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a clear understanding of their distinct biological activities.
The fundamental difference between these two molecules lies in their stereochemistry. The (S,R,S) configuration of the AHPC moiety is crucial for its high-affinity binding to the VHL E3 ligase, a necessary step for the subsequent recruitment of a target protein and its degradation.[1][2] Conversely, the (S,S,S)-AHPC epimer, with its altered stereocenter, is designed to abolish this interaction, rendering it an ideal negative control to demonstrate that the observed protein degradation is a direct result of the PROTAC's mechanism of action and not due to off-target effects.[1][2]
Quantitative Performance Analysis
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize representative data comparing a hypothetical PROTAC constructed with this compound (Active PROTAC) and its counterpart synthesized with (S,S,S)-AHPC (Negative Control PROTAC).
| Parameter | Active PROTAC (this compound based) | Negative Control PROTAC ((S,S,S)-AHPC based) | Reference |
| Target Protein Degradation (DC50) | Typically in the low nanomolar range (e.g., < 100 nM) | No significant degradation observed (> 10,000 nM) | [3][4][5] |
| Maximum Degradation (Dmax) | > 90% | < 10% | [3][4][5] |
Table 1: Comparative Degradation Potency. This table illustrates the expected significant difference in degradation efficiency between a PROTAC synthesized with the active (S,R,S)-AHPC linker and its inactive (S,S,S)-AHPC counterpart.
| Parameter | Active PROTAC (this compound based) | Negative Control PROTAC ((S,S,S)-AHPC based) | Reference |
| Binding Affinity to VHL (Kd) | High affinity (nM range) | No measurable binding | [6][7] |
| Ternary Complex Formation | Forms a stable ternary complex with the target protein and VHL | Does not form a stable ternary complex | [6][7][8] |
Table 2: Biochemical Activity Comparison. This table highlights the critical difference in the initial steps of the PROTAC mechanism of action: the binding to the VHL E3 ligase and the subsequent formation of a productive ternary complex.
Experimental Methodologies
To empirically validate the distinct activities of the active and negative control PROTACs, the following experimental protocols are typically employed.
Western Blotting for Determination of DC50 and Dmax
This technique is the gold standard for quantifying the degradation of a target protein in cells.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the active PROTAC and the negative control PROTAC for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.[9][10]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the subsequent steps.[9][10]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.[10]
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[9]
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Protocol using Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the VHL E3 ligase complex onto a sensor chip.
-
Binding Analysis: Inject the active or negative control PROTAC over the sensor surface to measure its binary interaction with VHL.
-
Ternary Complex Formation: In a subsequent step, inject a solution containing both the PROTAC and the target protein over the VHL-immobilized surface. An increase in the response signal compared to the injection of the PROTAC alone indicates the formation of a ternary complex.[6]
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (Kd) and kinetics of the interactions.[6]
Other techniques such as Isothermal Titration Calorimetry (ITC) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) can also be employed to characterize ternary complex formation in vitro and in living cells, respectively.[6][8]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC Mechanism of Action: Active vs. Inactive Control.
Caption: Western Blot Experimental Workflow for PROTAC Evaluation.
Caption: Ternary Complex Formation Assay Workflow using SPR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of VHL-Recruiting PROTACs: Assessing DC50 and Dmax
The primary metrics for evaluating PROTAC efficacy, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), will be the central focus. This guide will present quantitative data for representative VHL-based PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), offering insights into their performance across different cellular contexts.
Quantitative Assessment of PROTAC-Mediated Degradation
The degradation efficiency of a PROTAC is paramount to its therapeutic potential. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable. A lower DC50 value is indicative of higher potency. The following tables summarize the reported degradation efficiencies for selected VHL-based PROTACs.
Table 1: Degradation Performance of VHL-Based BRD4-Targeting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | HeLa | 2-20 | >90%[1][2] |
| BRD4 | H661 | 8 | Not Reported[1] | |
| BRD4 | H838 | 23 | Not Reported[1] | |
| BRD2 | HeLa | ~10-fold higher than BRD4 | Incomplete[1] | |
| BRD3 | HeLa | ~10-fold higher than BRD4 | Incomplete[1] | |
| ARV-771 | BRD2/3/4 | 22Rv1 (Castration-Resistant Prostate Cancer) | < 5 | Not Reported[3] |
| BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) cell lines | < 1 | Not Reported[4][5] |
Table 2: Degradation Performance of a VHL-Based BTK-Targeting PROTAC
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| NC-1 | BTK | Mino | 2.2 | 97%[6] |
Signaling Pathways and Experimental Workflow
To understand the impact of PROTAC-mediated degradation, it is crucial to visualize the signaling pathways in which the target proteins are involved. Furthermore, a clear experimental workflow for determining DC50 and Dmax is essential for reproducible research.
Experimental Protocols
Accurate and reproducible determination of DC50 and Dmax values is contingent on meticulous experimental execution. Below are detailed protocols for two of the most common assays utilized in the characterization of PROTACs.
Protocol 1: Western Blotting for Protein Degradation
Western blotting is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed the cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC in complete growth medium. It is crucial to include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 24 hours)[7].
2. Cell Lysis and Protein Quantification:
-
After the incubation period, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well[7].
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant which contains the soluble proteins.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system[8].
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control (e.g., GAPDH or β-actin) band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 and Dmax values[4].
Protocol 2: NanoBRET™ Assay for Live-Cell Protein Degradation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a sensitive, quantitative, and high-throughput method for measuring protein degradation in live cells.
1. Cell Line Generation:
-
To measure endogenous protein degradation, use CRISPR/Cas9 gene editing to introduce an 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
Alternatively, for an overexpression system, transfect cells with a plasmid encoding the target protein fused to a NanoLuc® luciferase (the energy donor) and a HaloTag® fusion of the E3 ligase component (e.g., VHL) which acts as the energy acceptor when labeled with a fluorescent ligand[9][10].
2. Assay Protocol:
-
Seed the engineered cells in a 96-well or 384-well white assay plate.
-
For ternary complex formation assays, add the HaloTag® NanoBRET® 618 Ligand to the cells to label the HaloTag®-E3 ligase fusion protein.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control.
-
To measure degradation, at the desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent. This reagent contains the complementary Large BiT (LgBiT) protein and the luciferase substrate. The LgBiT protein will bind to the HiBiT tag on the target protein, forming a functional NanoLuc® luciferase that generates a luminescent signal[4].
-
For kinetic measurements, a live-cell substrate can be used to monitor degradation in real-time[11].
3. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader capable of detecting the NanoBRET™ signal.
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized data against the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values[4].
This guide provides a foundational comparison of VHL-recruiting PROTACs and the methodologies to assess their efficacy. As the field of targeted protein degradation continues to expand, the principles and protocols outlined here will serve as a valuable resource for researchers and scientists in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selvita.com [selvita.com]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Target Engagement Assays for (S,R,S)-AHPC-CO-C9-acid Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of effective Proteolysis Targeting Chimeras (PROTACs) hinges on a thorough understanding of their interaction with both the target protein and the recruited E3 ligase. For PROTACs synthesized using the (S,R,S)-AHPC-CO-C9-acid linker, which recruits the von Hippel-Lindau (VHL) E3 ligase, a variety of target engagement assays are crucial for confirming binding and elucidating the mechanism of action. This guide provides a comparative overview of key assays, their underlying principles, experimental protocols, and quantitative data from relevant VHL-recruiting PROTACs to inform your research and development efforts.
While specific experimental data for a PROTAC utilizing the precise this compound linker is not widely available in published literature, this guide will use the well-characterized VHL-recruiting PROTACs, MZ1 and ARV-771 , as illustrative examples. The methodologies and principles described are directly applicable to any PROTAC employing an (S,R,S)-AHPC-based VHL ligand.
PROTAC Mechanism of Action: A Visual Overview
The fundamental principle of a VHL-recruiting PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein. This is achieved by forming a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.
Comparison of Key Target Engagement Assays
Selecting the appropriate assay depends on the specific question being addressed, from initial confirmation of binding to detailed kinetic analysis in a cellular context.
| Assay | Principle | Information Gained | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Target engagement in intact cells or lysates, relative target occupancy. | Label-free, applicable to native proteins in a physiological context.[1] | Indirect measure of binding, lower throughput, requires specific antibodies. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Competition with the PROTAC reduces the BRET signal. | Quantitative intracellular target affinity (IC50), cell permeability assessment.[2][3] | Live-cell measurements, high sensitivity, and high-throughput compatible.[3] | Requires genetic modification of the target protein, potential for tracer-dependent artifacts. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein. | In vitro binary binding affinities (Kd) for PROTAC-target and PROTAC-E3 ligase interactions.[4] | Homogeneous assay format, amenable to high-throughput screening, cost-effective.[4] | Requires a fluorescent probe, sensitive to autofluorescence, may not be suitable for weak interactions. |
| In-Cell Western (ICW) / Western Blot | Antibody-based detection of target protein levels in cell lysates following PROTAC treatment. | Quantification of protein degradation (DC50, Dmax).[5][6] | Direct measure of degradation, widely accessible, can use endogenous protein.[5] | Fixed-time point analysis, lower throughput than plate-based assays, antibody-dependent. |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of the target protein or E3 ligase to detect the presence of the other components of the ternary complex. | Direct evidence of ternary complex formation in a cellular context. | Provides qualitative evidence of the PROTAC's mechanism of action. | Often transient and difficult to capture, can be prone to non-specific binding. |
| Quantitative Mass Spectrometry | Unbiased, label-free, or label-based quantification of changes in the proteome upon PROTAC treatment. | Global protein degradation profile, assessment of selectivity and off-target effects. | High-throughput and unbiased, provides a global view of PROTAC activity. | Requires specialized instrumentation and bioinformatics expertise. |
Quantitative Data for VHL-Recruiting PROTACs
The following tables summarize key quantitative data for the VHL-recruiting PROTACs MZ1 and ARV-771, which serve as relevant examples for PROTACs derived from this compound.
Table 1: Binding Affinities of MZ1
| Complex | Assay | Kd (nM) |
| MZ1 : BRD4BD2 | ITC | 15 |
| MZ1 : VCB* | ITC | 66 |
| BRD4BD2:MZ1:VCB (Ternary) | ITC | 3.7 |
| MZ1 : BRD2BD1 | ITC | 307 |
| MZ1 : BRD2BD2 | ITC | 228 |
| MZ1 : BRD3BD1 | ITC | 119 |
| MZ1 : BRD3BD2 | ITC | 115 |
| MZ1 : BRD4BD1 | ITC | 382 |
*VCB refers to the VHL-ElonginC-ElonginB complex. Data sourced from[7].
Table 2: Degradation Performance of MZ1
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| HeLa | BRD4 | 13 | >98 |
| 22Rv1 | BRD4 | 24 | >95 |
| MV4;11 | BRD4 | 8 | >90 |
*DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. *Dmax is the maximum percentage of protein degradation achieved. Data sourced from[7].
Table 3: Degradation Performance of ARV-771
| Cell Line | Target Protein | DC50 (nM) |
| 22Rv1 | BRD2/3/4 | <5 |
| VCaP | BRD2/3/4 | <5 |
| LNCaP95 | BRD2/3/4 | <5 |
Data sourced from[8].
Experimental Protocols
Detailed methodologies for the key assays are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for assessing the engagement of a VHL-recruiting PROTAC with its target protein.
Materials:
-
Cells expressing the target protein
-
VHL-recruiting PROTAC
-
Vehicle control (e.g., DMSO)
-
PBS, ice-cold
-
Lysis buffer with protease inhibitors
-
Reagents for Western blotting (antibodies, gels, membranes, etc.)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the PROTAC at various concentrations or a vehicle control for a specified time.
-
Cell Harvesting and Washing: Harvest cells and wash them twice with ice-cold PBS.
-
Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis: Immediately lyse the cells using freeze-thaw cycles.
-
Clarification of Lysates: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction), determine protein concentration, and perform Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities and plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tm) indicates target engagement.[9]
NanoBRET™ Target Engagement Assay Protocol
This protocol describes how to quantify the intracellular affinity of a PROTAC for its target.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-target fusion protein
-
Transfection reagent
-
NanoBRET™ tracer specific for the target
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC of interest
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-target fusion plasmid and seed into assay plates.
-
Tracer and PROTAC Addition: Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration. Add serial dilutions of the PROTAC or vehicle control.
-
Equilibration: Incubate the plate to allow for compound entry and binding equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value for target engagement.[10][11]
Fluorescence Polarization (FP) Assay Protocol
This protocol is for determining the in vitro binary binding affinity of a PROTAC.
Materials:
-
Purified recombinant target protein or VHL complex
-
Fluorescently labeled tracer (a ligand for the target or VHL)
-
PROTAC of interest
-
Assay buffer
-
Black, low-volume microplates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the protein, fluorescent tracer, and serial dilutions of the PROTAC in the assay buffer.
-
Assay Setup: In a microplate, add the protein and fluorescent tracer to each well.
-
PROTAC Addition: Add the serially diluted PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate to reach binding equilibrium.
-
FP Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: Plot the change in polarization against the PROTAC concentration to determine the binding affinity (Kd or IC50).[12]
In-Cell Western (ICW) for Protein Degradation Protocol
This protocol provides a higher-throughput method for quantifying protein degradation compared to traditional Western blotting.
Materials:
-
Adherent cells in a 96-well plate
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Formaldehyde (B43269) solution for fixing
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibody against the target protein
-
IRDye®-conjugated secondary antibody
-
DNA stain (for normalization)
-
Infrared imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Fixation and Permeabilization: After treatment, fix the cells with formaldehyde and then permeabilize them.
-
Blocking and Antibody Incubation: Block non-specific binding and then incubate with the primary antibody, followed by the IRDye®-conjugated secondary antibody.
-
Staining and Imaging: Stain for total DNA for normalization. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for the target protein and normalize it to the DNA stain intensity. Plot the normalized intensity against the PROTAC concentration to determine the DC50 and Dmax.[5][13]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection Protocol
This protocol is designed to provide evidence for the formation of the Target-PROTAC-VHL ternary complex.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, a negative control, and a vehicle control. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or VHL, coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the target protein, VHL, and other components of the E3 ligase complex. The presence of all components in the pulldown demonstrates ternary complex formation.[10]
Conclusion
The successful development of this compound based PROTACs requires a multi-faceted approach to characterize their target engagement and mechanism of action. This guide provides a comparative framework of essential assays, from initial in vitro binding studies to in-cell target engagement and degradation analysis. By employing a combination of these techniques, researchers can gain a comprehensive understanding of their PROTAC's performance, enabling data-driven optimization and advancing the development of novel therapeutics. The provided protocols and exemplar data for related VHL-recruiting PROTACs offer a solid foundation for initiating these critical studies.
References
- 1. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs in the Management of Prostate Cancer | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Comparative Literature Review of PROTACs Utilizing (S,R,S)-AHPC-Based Linkers for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized with linkers derived from (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine). While direct comparative studies on PROTACs using the specific (S,R,S)-AHPC-CO-C9-acid linker are limited in publicly available literature, this review leverages data from a closely related analog, (S,R,S)-AHPC-Me, to provide insights into its performance against alternative PROTAC designs. The focus of this analysis is an AKT-targeting PROTAC, MS15 (also known as compound 62), detailed in the study by Yu et al., which serves as a valuable case study.
Performance Comparison of AKT-Targeting PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of the (S,R,S)-AHPC-Me-containing PROTAC MS15 in comparison to other AKT PROTACs with different E3 ligase ligands and warheads.
| PROTAC | Target Protein | E3 Ligase Ligand | Warhead | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS15 (62) | AKT | (S,R,S)-AHPC-Me (VHL) | ARQ-092 (Allosteric Inhibitor) | SW620 | 23 ± 16 | ~100 | [Yu et al.[1]] |
| MS21 | AKT | VHL | AZD5363 (ATP-competitive) | KRAS/BRAF mutant cells | Ineffective | - | [Yu et al.[1]] |
| INY-03-041 | AKT | Cereblon | GDC-0068 (ATP-competitive) | Breast cancer cells | Potent (exact value not specified) | - | [Yu et al.[1]] |
| MS170 | AKT | Cereblon | GDC-0068 (ATP-competitive) | - | - | - | [Yu et al.[1]] |
| MS98 | AKT | VHL | GDC-0068 (ATP-competitive) | - | - | - | [Yu et al.[1]] |
Note: (S,R,S)-AHPC-Me is a methylated derivative of the core (S,R,S)-AHPC structure and is reported to have a higher affinity for the VHL E3 ligase.[1]
The data demonstrates that the (S,R,S)-AHPC-Me-based PROTAC, MS15, potently and effectively degrades AKT in KRAS/BRAF mutant cells, a context where ATP-competitive inhibitor-based PROTACs like MS21 were largely ineffective.[1] This suggests that the choice of both the warhead and the E3 ligase ligand-linker combination is crucial for overcoming resistance to degradation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. The following are key experimental protocols adapted from the study by Yu et al. and other relevant sources for the characterization of AHPC-based PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[2][3]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Subsequently, wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control. The DC50 and Dmax values can then be calculated from the dose-response curve.
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and viability.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition and Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of PROTAC mechanisms and their evaluation.
Caption: Mechanism of (S,R,S)-AHPC-based PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for the synthesis and evaluation of PROTACs.
References
- 1. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (S,R,S)-AHPC-CO-C9-acid
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling (S,R,S)-AHPC-CO-C9-acid.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch).[1] | Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.[1] |
| Hands | Chemical-resistant gloves.[1][2] | Nitrile or butyl rubber gloves are recommended for handling acids.[1] Gloves must be inspected before use.[1][3] |
| Body | Laboratory coat.[1][2] | A Nomex® lab coat over cotton clothing is recommended. For larger quantities, an impervious apron should be worn.[1] |
| Respiratory | Use in a well-ventilated area. | A respirator may be necessary if ventilation is inadequate or for large spills. For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.[1] |
| Footwear | Closed-toe shoes.[2] | --- |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for preventing accidents and maintaining the chemical's integrity.[3]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Safe Handling Practices:
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe dust or vapors.[1]
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Suppliers recommend storing the compound at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[5]
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
Waste Segregation:
-
Collect waste in a dedicated, properly labeled, and sealed container.[2]
-
Do not mix with other waste streams.[2]
Disposal Procedure:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[4]
-
Contact your institution's environmental health and safety department for specific disposal guidelines.
Experimental Protocols
Spill Response:
Small Spills:
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.[1]
Large Spills:
-
Evacuate the area immediately.[1]
-
Warn others in the vicinity.
-
Contact your institution's environmental health and safety department or emergency services.[1]
-
Do not attempt to clean up large spills without proper training and equipment.[1]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[4] Take off contaminated clothing and wash it before reuse.[4]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If Swallowed: Rinse mouth.[4] Seek immediate medical attention.
Visualized Workflows
Caption: A flowchart illustrating the safe handling procedure for this compound.
Caption: Decision tree for responding to a chemical spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
